3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione
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Overview
Description
3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione is a compound that features a unique combination of azetidine and pyrrolidine rings. The presence of these heterocyclic structures makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis. The compound’s structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione typically involves the formation of the azetidine ring followed by the introduction of the pyrrolidine-2,5-dione moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chloroacetyl derivative with an azetidine precursor can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The chloroacetyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Spiro-azetidin-2-one derivatives: These compounds share the azetidine ring and exhibit similar reactivity and biological activity.
Pyrrolidine-2,5-dione derivatives: Compounds with this scaffold are known for their versatility in medicinal chemistry
Uniqueness
3-[1-(2-Chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione is unique due to the combination of the azetidine and pyrrolidine-2,5-dione rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-chloroacetyl)azetidin-3-ylidene]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-2-8(14)12-3-5(4-12)6-1-7(13)11-9(6)15/h1-4H2,(H,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCCKXVBWRZGIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2CN(C2)C(=O)CCl)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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